molecular formula C17H16N4O3 B5851406 3-(4-Ethoxyphenyl)-N'-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Ethoxyphenyl)-N'-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5851406
M. Wt: 324.33 g/mol
InChI Key: NPSFJWKNBVIRGR-WOJGMQOQSA-N
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Description

3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a pyrazole core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one
  • 3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-(4-Ethoxyphenyl)-N’-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide exhibits unique structural features, such as the presence of both a furan ring and a pyrazole core. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-23-13-7-5-12(6-8-13)15-10-16(20-19-15)17(22)21-18-11-14-4-3-9-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSFJWKNBVIRGR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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